molecular formula C17H16Cl2N2O2 B14695161 N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide CAS No. 23959-52-6

N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide

Cat. No.: B14695161
CAS No.: 23959-52-6
M. Wt: 351.2 g/mol
InChI Key: MPYFFZFBSCXEQJ-KEBDBYFISA-N
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Description

N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzylideneamino group attached to a dichlorobenzamide core, with a propan-2-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide typically involves a multi-step process:

    Formation of Benzylideneamino Intermediate: The initial step involves the condensation of benzaldehyde with an amine to form the benzylideneamino intermediate.

    Introduction of Dichlorobenzamide Core: The intermediate is then reacted with 3,5-dichloro-4-hydroxybenzamide under specific conditions to introduce the dichlorobenzamide core.

    Attachment of Propan-2-yloxy Group: Finally, the propan-2-yloxy group is introduced through an etherification reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-benzylideneamino]-3,5-dichloro-4-methoxybenzamide
  • N-[(E)-benzylideneamino]-3,5-dichloro-4-ethoxybenzamide

Uniqueness

N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

23959-52-6

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide

InChI

InChI=1S/C17H16Cl2N2O2/c1-11(2)23-16-14(18)8-13(9-15(16)19)17(22)21-20-10-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22)/b20-10+

InChI Key

MPYFFZFBSCXEQJ-KEBDBYFISA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Cl)C(=O)N/N=C/C2=CC=CC=C2)Cl

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C(=O)NN=CC2=CC=CC=C2)Cl

Origin of Product

United States

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